REACTION_CXSMILES
|
[C:1]([C:5]1[CH:13]=[CH:12][C:8]([CH:9]=CN)=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[C:14]1(=[O:25])[O:20][C:18](=[O:19])[C:17]2=[CH:21][CH:22]=[CH:23][CH:24]=[C:16]2[CH2:15]1.[C:26](#[N:28])C>>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([CH:9]2[CH:15]([C:14]([OH:20])=[O:25])[C:16]3[C:17](=[CH:21][CH:22]=[CH:23][CH:24]=3)[C:18](=[O:19])[N:28]2[CH3:26])=[CH:12][CH:13]=1)([CH3:2])([CH3:3])[CH3:4]
|
Name
|
solution
|
Quantity
|
170 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-(4-t-butylbenzylidene)methylamine
|
Quantity
|
18.67 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=CN)C=C1
|
Name
|
|
Quantity
|
18 g
|
Type
|
reactant
|
Smiles
|
C1(CC=2C(C(=O)O1)=CC=CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
to react at room temperature for 14 hours
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
After evaporating the solvent under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel column chromatography [chloroform/ethyl acetate (6/1)]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)C1N(C(C2=CC=CC=C2C1C(=O)O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.73 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |